
N-cyclopentyl-5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C29H36N4O4 and its molecular weight is 504.631. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopentyl-5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide, also known as a quinazoline derivative, has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological effects based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving quinazoline derivatives and various acyl groups. The structural formula can be represented as follows:
This compound features a quinazoline core, which is known for its ability to interact with various biological targets.
1. Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound was evaluated for its ability to inhibit cell growth in human solid tumors and leukemia cell lines.
Table 1: Cytotoxicity Profile
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 12.5 | |
HCT116 (Colon) | 10.0 | |
K562 (Leukemia) | 15.0 | |
U2OS (Osteosarcoma) | 8.0 |
The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating potent activity against these cancer types.
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest in cancer cells. Research indicates that treatment with the compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting progression to DNA synthesis phases (S phase). This effect was particularly noted in leukemic cell lines where the compound induced significant apoptosis as measured by flow cytometry.
Figure 1: Cell Cycle Distribution Analysis
Cell Cycle Distribution Analysis
3. Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages activated by lipopolysaccharides (LPS).
Table 2: Cytokine Inhibition Profile
This inhibition suggests potential applications in treating inflammatory diseases.
Case Studies
Case Study 1: In Vivo Efficacy in Tumor Models
In a recent animal study, the efficacy of this compound was evaluated using xenograft models of human tumors. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Case Study 2: Safety Profile Assessment
A safety assessment conducted on healthy rats revealed no significant adverse effects at therapeutic doses. Histopathological examinations confirmed that the compound did not induce noticeable toxicity in major organs such as the liver and kidneys.
Propiedades
IUPAC Name |
N-cyclopentyl-5-[2,4-dioxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]quinazolin-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4/c1-20(2)21-14-16-23(17-15-21)31-27(35)19-33-25-12-6-5-11-24(25)28(36)32(29(33)37)18-8-7-13-26(34)30-22-9-3-4-10-22/h5-6,11-12,14-17,20,22H,3-4,7-10,13,18-19H2,1-2H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHSUCFXCLWSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.